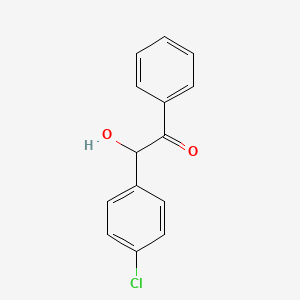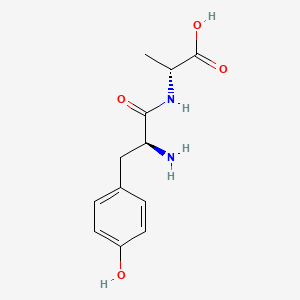![molecular formula C22H27NO B14472635 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 65628-04-8](/img/structure/B14472635.png)
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-methylphenyl)-3-azabicyclo[331]nonan-9-ol is a complex organic compound belonging to the class of bicyclic compounds It features a unique structure with two 4-methylphenyl groups attached to a 3-azabicyclo[331]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the 4-methylphenyl groups. The reaction conditions often involve the use of strong bases and solvents such as methanol or ethanol. For example, a 9-azabicyclo[3.3.1]nonan-3-one derivative can be reduced using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, such as ruthenium complexes, can enhance the efficiency and yield of the reactions . The process is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol.
Scientific Research Applications
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. For instance, it has been found to have a high affinity for κ-opioid receptors, which are involved in pain modulation . The compound’s unique structure allows it to fit into the receptor’s binding site, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one
- 2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for κ-opioid receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Properties
CAS No. |
65628-04-8 |
|---|---|
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,4-bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C22H27NO/c1-14-6-10-16(11-7-14)20-18-4-3-5-19(22(18)24)21(23-20)17-12-8-15(2)9-13-17/h6-13,18-24H,3-5H2,1-2H3 |
InChI Key |
JCRVIJFONCBSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3CCCC(C3O)C(N2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
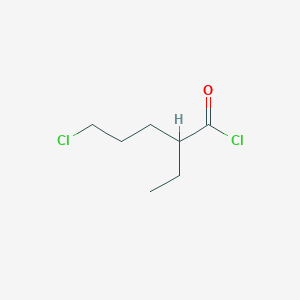
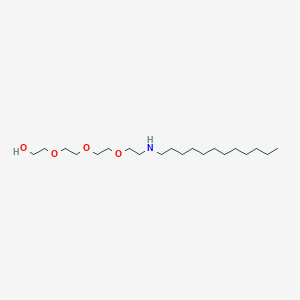
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
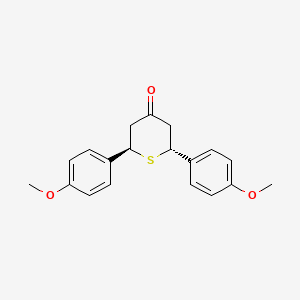
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
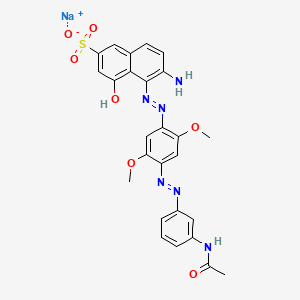
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
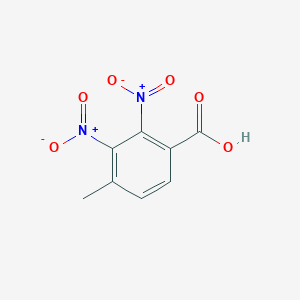

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
